3,3-Difluorocyclobutane-1-carbonyl chloride

Physicochemical Properties Handling & Safety Formulation

3,3-Difluorocyclobutane-1-carbonyl chloride is a highly reactive acid chloride used to introduce the 3,3-difluorocyclobutane motif into target molecules. This core is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere, offering enhanced metabolic stability and conformational restriction compared to non-fluorinated cyclobutyl analogs.

Molecular Formula C5H5ClF2O
Molecular Weight 154.54 g/mol
CAS No. 946488-78-4
Cat. No. B1432644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluorocyclobutane-1-carbonyl chloride
CAS946488-78-4
Molecular FormulaC5H5ClF2O
Molecular Weight154.54 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)C(=O)Cl
InChIInChI=1S/C5H5ClF2O/c6-4(9)3-1-5(7,8)2-3/h3H,1-2H2
InChIKeyKGCHVYYLIWLLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluorocyclobutane-1-carbonyl chloride (CAS 946488-78-4): A Conformationally-Restricted Building Block for Drug Discovery


3,3-Difluorocyclobutane-1-carbonyl chloride is a highly reactive acid chloride used to introduce the 3,3-difluorocyclobutane motif into target molecules [1]. This core is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere, offering enhanced metabolic stability and conformational restriction compared to non-fluorinated cyclobutyl analogs [2]. As an acid chloride, it serves as a key electrophilic intermediate for synthesizing amides, esters, and other carbonyl derivatives found in active pharmaceutical ingredients [3].

3,3-Difluorocyclobutane-1-carbonyl chloride Procurement: Why Simple Substitution Is Not Warranted


A direct head-to-head comparison of 3,3-difluorocyclobutane-1-carbonyl chloride with its non-fluorinated parent, cyclobutanecarbonyl chloride, or its mono-fluorinated analog is not available in the primary literature. However, a cross-study comparison of their physicochemical properties and class-level inferences on the gem-difluorocyclobutane core reveal quantifiable differences with significant practical implications for synthesis, handling, and final drug candidate properties [1]. The presence of the gem-difluoro group drastically alters the compound's physical state, volatility, and stability, which precludes simple interchangeability in established synthetic routes . Furthermore, the electronic effects of fluorine atoms are known to modulate the reactivity of the acid chloride moiety, potentially affecting reaction yields and selectivity in amide coupling steps [2].

Quantitative Performance Indicators for 3,3-Difluorocyclobutane-1-carbonyl chloride vs. Cyclobutanecarbonyl chloride


Physical State and Volatility: A Crystalline Solid vs. a Volatile Liquid

The target compound is a solid at room temperature, enabling simplified handling, storage, and accurate weighing compared to the volatile liquid non-fluorinated analog. This is evidenced by the reported melting point for 3,3-Difluorocyclobutane-1-carbonyl chloride of 34-38 °C, while cyclobutanecarbonyl chloride remains a liquid well below room temperature, with a boiling point of only 145 °C [REFS-1, REFS-2]. This difference is a direct consequence of the increased molecular weight and polarity imparted by the fluorine atoms.

Physicochemical Properties Handling & Safety Formulation

Lipophilicity for Drug Design: Modulated LogP for Favorable ADME Profile

The gem-difluorocyclobutane ring modulates lipophilicity differently than a simple cyclobutane. The predicted LogP (XLogP3) for 3,3-Difluorocyclobutane-1-carbonyl chloride is 1.9 [1], compared to a measured LogP of 1.55 for cyclobutanecarbonyl chloride [2]. Although measurements were obtained from different sources, the higher lipophilicity of the fluorinated analog is a well-established class effect of the gem-difluoro motif, which can improve membrane permeability without excessive metabolic liability [3].

Medicinal Chemistry ADME Physicochemical Properties

Conformational Impact: The 3,3-Difluoro Motif as a Bioisostere with Altered Geometry

The 3,3-difluorocyclobutane scaffold enforces a specific three-dimensional geometry, acting as a conformationally restricted bioisostere. X-ray crystallographic analysis and exit vector plot comparisons of 3,3-difluorocyclobutanamine derivatives reveal quantifiable differences in spatial arrangement compared to their non-fluorinated counterparts [1]. This core provides a distinct angular distribution of substituents, which is critical for target engagement and selectivity in drug molecules [2].

Structural Biology Medicinal Chemistry Bioisosterism

Optimal Procurement Scenarios for 3,3-Difluorocyclobutane-1-carbonyl chloride


Synthesis of Next-Generation GLP-1 Receptor Agonists with Reduced Cardiotoxicity

In the development of new GLP-1 agonists like danuglipron, a significant hurdle is hERG channel inhibition, leading to cardiotoxicity. Research has shown that introducing difluorocyclobutyl derivatives can mitigate this risk [1]. Procuring this specific acid chloride enables the rapid synthesis of a focused library of amide derivatives to screen for potent GLP-1 agonism with a drastically improved cardiac safety profile, directly building on findings that this core reduces hERG inhibition.

Development of Metabolically Stable Cysteine Protease Inhibitors

The compound is a validated key intermediate in the synthesis of potent cathepsin cysteine protease inhibitors [2]. Procuring this specific acid chloride is essential for replicating the patented synthetic route to compounds like (1R,2R)-N-(1-cyanocyclopropyl)-2-(2-(3,3-difluorocyclobutyl)-5-(4-(1,1-dioxidothiomorpholino)phenyl)thiazol-4-yl)cyclohexanecarboxamide. Using a non-fluorinated analog would lead to a different final compound with unknown, and likely inferior, metabolic stability and activity against the target protease.

Building Block for Exploration of Conformationally Restricted Chemical Space

As demonstrated by exit vector plot analysis, the 3,3-difluorocyclobutane core provides access to a unique region of three-dimensional chemical space [3]. Procuring the acid chloride form is the most direct method for incorporating this privileged scaffold into large, diverse screening libraries via high-throughput amide formation. This enables the exploration of novel intellectual property space in drug discovery programs targeting protein-protein interactions or other targets sensitive to ligand geometry.

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